molecular formula C42H70O12 B1139375 Ginsenoside Rg5 CAS No. 186763-78-0

Ginsenoside Rg5

Cat. No. B1139375
CAS RN: 186763-78-0
M. Wt: 767
InChI Key:
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Description

Ginsenoside Rg5 is a minor ginsenoside constituent obtained exclusively from ginseng species . It is known for its broad spectrum of pharmacological activities, including anticancer properties . It is a diol-containing ginsenoside that occurs naturally in Panax ginseng . It is also a triterpenoid saponin and one of the main components isolated from red ginseng .


Synthesis Analysis

Ginsenoside Rg5 is the degradation product of protopanaxadiol (PPD)-type saponins . It is commonly hypothesized to originate from the dehydration of Rg3 . The conversion follows this reaction activity order Rb1 > S -Rg3 > R -Rg3, which is contrary to the common understanding of Rg5 obtained from Rg3 by dehydration .


Molecular Structure Analysis

The molecular structure of Ginsenoside Rg5 has been analyzed using various techniques such as LC–MS/MS . The structure–activity relationship (SAR) of Rg5 has been identified .


Chemical Reactions Analysis

Ginsenoside Rg5 is the main component of Red ginseng and IGF-1R agonist . It competes for the binding site of IGF-1R and blocks the binding of IGF-1 to IGF-1R . It also inhibits the mRNA expression of COX-2 via suppression of the DNA binding activities of NF-κB p65 .


Physical And Chemical Properties Analysis

Ginsenoside Rg5 is a relatively uncommon secondary ginsenoside . It exhibits notable pharmacological activity and is commonly hypothesized to originate from the dehydration of Rg3 .

Scientific Research Applications

Anticancer Properties

Ginsenoside Rg5: has shown promise as an anticancer agent. It has been studied for its effectiveness against various cancer types, including breast, liver, lung, bone, and gastrointestinal cancers . The compound works by modulating multiple signaling pathways that are critical for cancer cell growth and survival .

Neuroprotection

Research indicates that Ginsenoside Rg5 has neuroprotective effects. It appears to exert therapeutic effects mainly through the PI3K/AKT and MAPK signaling pathways, as well as the regulation of apoptosis and the cell cycle . This suggests potential applications in treating neurodegenerative diseases.

Alzheimer’s Disease Treatment

Ginsenoside Rg5 is being explored as a treatment option for Alzheimer’s disease. It has been identified as a promising agent due to its pharmacological activities that may impact the progression of Alzheimer’s .

Gene Expression Modulation

At physiological concentrations, Ginsenoside Rg5 can modulate gene expression in neuronal cells. It has shown both soft-acting effects and strong reversal impacts at high (toxic) concentrations, influencing the expression of a significant number of genes . This could have implications for various biological processes, including senescence, neuroinflammation, apoptosis, and immune response .

Biosynthesis of Cholesterol

Ginsenoside Rg5 has the potential to activate the biosynthesis of cholesterol. This activity could be beneficial in managing cholesterol levels and related metabolic disorders .

Conversion Pathways and Synthesis

Understanding the conversion pathways of Ginsenoside Rg5 is crucial for its effective synthesis. Research has compared different conversion pathways using Rb1, R-Rg3, and S-Rg3 as raw materials under simple acid catalysis. The findings suggest that Rb1 is more prone to generating Rg5 than Rg3, which is contrary to the common understanding .

Safety And Hazards

Ginsenoside Rg5 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Human clinical studies of Rg5 have not been addressed before, and there is still considerable ambiguity regarding its pharmacokinetics properties . Therefore, future efforts should focus on further optimization by performing extensive SAR studies to uncover the structural features essential for the potent anticancer activity of Rg5 . This review highlights the value of Rg5 as a potential anticancer drug candidate and identifies the research areas requiring more investigation .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUXRKMKOFXMRX-RNCAKNGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317132
Record name Ginsenoside Rg5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rg5

CAS RN

186763-78-0
Record name Ginsenoside Rg5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186763-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rg5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does ginsenoside Rg5 interact with its targets, and what are the downstream effects?

A1: Ginsenoside Rg5 exhibits its effects through interactions with various cellular targets and signaling pathways. One prominent mechanism involves the activation of the insulin-like growth factor-1 receptor (IGF-1R). [] This activation triggers downstream signaling cascades such as ERK, FAK, and Akt/eNOS/NO pathways, ultimately promoting angiogenesis and vasorelaxation. []

Q2: Does ginsenoside Rg5 interact with any specific receptors?

A2: Yes, research suggests that ginsenoside Rg5 can allosterically interact with the P2RY12 receptor. [] This interaction leads to the inhibition of P2RY12 activity, impacting neutrophil NETosis and inflammatory responses, which are implicated in conditions like deep vein thrombosis. []

Q3: What is the molecular formula and weight of ginsenoside Rg5?

A3: While the provided research papers primarily focus on ginsenoside Rg5's biological activity and mechanisms, specific details regarding its molecular formula and weight are not extensively discussed. It is essential to consult specialized chemical databases or literature for comprehensive structural information.

Q4: Is there any spectroscopic data available for ginsenoside Rg5?

A4: Yes, spectroscopic techniques have been employed to characterize ginsenoside Rg5. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, has been used to determine the complete chemical shift assignments for ginsenoside Rg5. [] This data aids in structural elucidation and differentiation from other ginsenosides.

Q5: Does ginsenoside Rg5 exhibit any catalytic properties?

A5: The provided research papers primarily focus on the pharmacological activities of ginsenoside Rg5 rather than its potential catalytic properties. There is no direct evidence within these papers to suggest that ginsenoside Rg5 acts as a catalyst in chemical reactions.

Q6: Have computational methods been used to study ginsenoside Rg5?

A7: Yes, computational chemistry techniques have provided valuable insights into ginsenoside Rg5's interactions and potential mechanisms. Molecular docking studies, for instance, revealed that ginsenoside Rg5 exhibits a high binding affinity to the active pocket of PI3K, a key enzyme in the PI3K/Akt signaling pathway. [] This computational finding supports experimental observations of ginsenoside Rg5's inhibitory effect on this pathway.

Q7: What is known about the pharmacokinetic profile of ginsenoside Rg5?

A8: Research suggests that ginsenoside Rg5 undergoes metabolism in vivo. One study investigating the metabolism of ginsenoside Rg5 in rats identified several metabolites in biological samples, including urine, plasma, and feces. [] The study revealed that oxidation, deglycosylation, deoxidation, glucuronidation, demethylation, and dehydration are major metabolic reactions of ginsenoside Rg5. []

Q8: Are there differences in the pharmacological effects of ginsenoside Rg5 when administered through different routes?

A9: Yes, research suggests potential differences in pharmacological effects depending on the route of administration. In a study evaluating the antiallergic effects of ginsenoside Rg5, it was observed that oral administration significantly inhibited the passive cutaneous anaphylaxis (PCA) reaction, while intraperitoneal administration did not have a significant inhibitory effect. [] This finding highlights the potential role of first-pass metabolism and absorption characteristics in influencing ginsenoside Rg5's activity in vivo.

Q9: What are the main in vitro and in vivo models used to study the efficacy of ginsenoside Rg5?

A9: Researchers have employed various in vitro and in vivo models to investigate the biological activity of ginsenoside Rg5.

  • Cancer cell lines: Human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), Eca109 (esophageal cancer), and HeLa (cervical cancer) have been extensively used to evaluate the anticancer potential of ginsenoside Rg5. [, , , , ]
  • HT22 cells: The murine hippocampal neuronal cell line HT22 is commonly employed to study neuroprotection and investigate the effects of compounds on neuronal survival and function. [, ]
  • 3T3-L1 cells: The 3T3-L1 cell line, derived from mouse embryos, is a well-established model for studying adipogenesis and investigating the effects of compounds on fat cell differentiation and lipid metabolism. []
  • Rodent models of disease: Researchers commonly utilize rodent models to mimic human diseases such as diabetes, cancer, sleep deprivation, and heart failure. These models allow for the evaluation of ginsenoside Rg5's therapeutic potential in a living organism. [, , , , , , ]
  • Zebrafish model: The zebrafish (Danio rerio) has emerged as a valuable vertebrate model organism in biomedical research. Its transparent embryos, genetic tractability, and physiological similarities to mammals make it suitable for studying various aspects of human health and disease. []

Q10: What are the main therapeutic areas where ginsenoside Rg5 shows promise based on in vitro and in vivo studies?

A10: Based on the provided research papers, ginsenoside Rg5 demonstrates potential therapeutic benefits in several areas:

  • Cancer: Ginsenoside Rg5 inhibits proliferation and induces apoptosis and autophagy in various cancer cell lines, including lung, breast, esophageal, and cervical cancers. [, , , , , ] These findings suggest its potential as an anticancer agent.
  • Cardiovascular Diseases: Ginsenoside Rg5 exhibits protective effects against heart failure in zebrafish models. [] It promotes angiogenesis and vasorelaxation by activating the IGF-1R pathway and the eNOS/NO/cGMP axis. []
  • Neurological Disorders: Ginsenoside Rg5 shows neuroprotective effects in thermal stress-exposed HT22 cells, a model for studying hippocampal damage and cognitive impairment. [] It also improves sleep quality in sleep-deprived rats by regulating energy metabolism and neurotransmitter signaling. [, ]
  • Metabolic Disorders: Ginsenoside Rg5 improves insulin resistance and mitochondrial biogenesis in the liver of diabetic db/db mice. [] It also reduces succinate-associated lipolysis in adipose tissue and prevents muscle insulin resistance. []
  • Inflammatory Diseases: Ginsenoside Rg5 exhibits antiallergic effects by inhibiting RBL-2H3 cell degranulation, suppressing the PCA reaction in mice, and reducing inflammation in a mouse model of ear skin dermatitis. []

Q11: Have there been any efforts to develop specific drug delivery systems for ginsenoside Rg5?

A13: Yes, researchers are exploring strategies to improve the delivery of ginsenoside Rg5 to specific targets. One study successfully developed folic acid-modified ginsenoside Rg5-loaded bovine serum albumin nanoparticles (FA-Rg5-BSA NPs). [] These nanoparticles demonstrated enhanced tumor targeting and improved antitumor efficacy in an MCF-7 xenograft mouse model compared to free ginsenoside Rg5. []

Q12: What analytical techniques are commonly used to characterize and quantify ginsenoside Rg5?

A12: Several analytical techniques are employed to characterize, quantify, and monitor ginsenoside Rg5:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique widely used to separate, identify, and quantify ginsenosides, including ginsenoside Rg5, in complex mixtures like plant extracts and biological samples. [, , , ]
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC, enabling more accurate and rapid analysis of ginsenosides. [, ]
  • Mass Spectrometry (MS): MS coupled with HPLC or UPLC (LC-MS or UPLC-MS) provides precise identification and quantification of ginsenosides based on their mass-to-charge ratio. [, , , ]
  • Tandem Mass Spectrometry (MS/MS): MS/MS offers enhanced selectivity and sensitivity by fragmenting selected ions, allowing for the unambiguous identification and quantification of ginsenosides in complex matrices. []

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